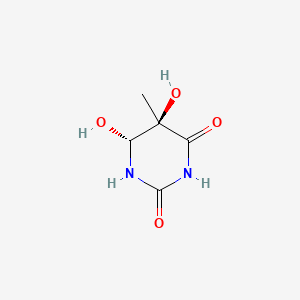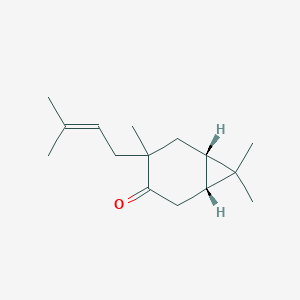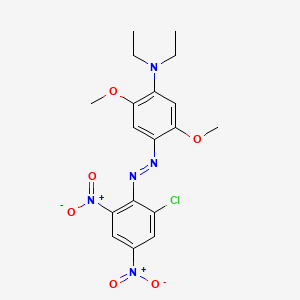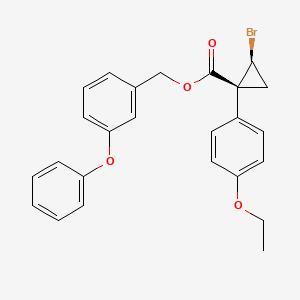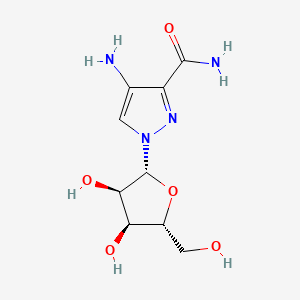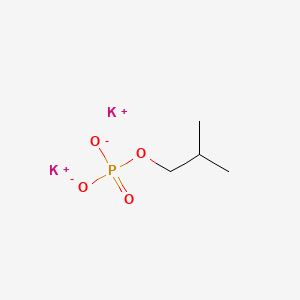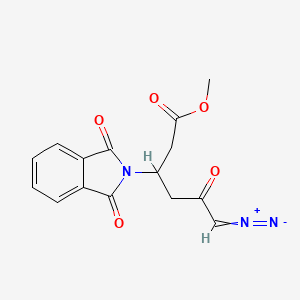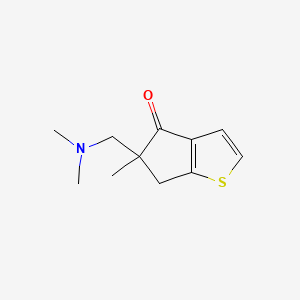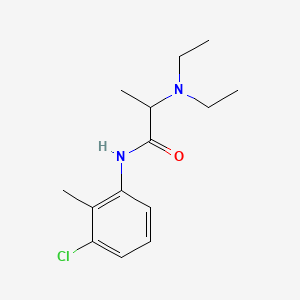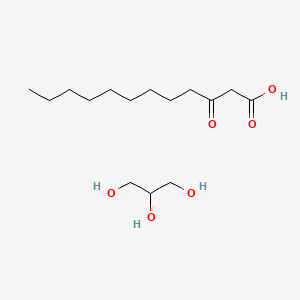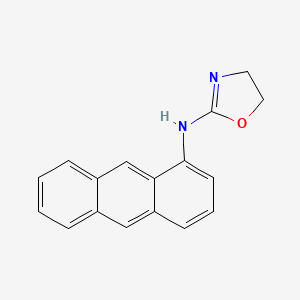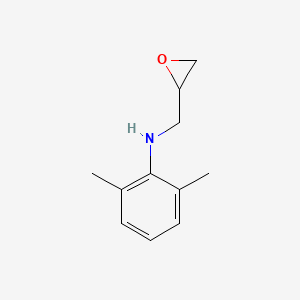
2,6-Dimethyl-n-(oxiran-2-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 34006 involves the chemical synthesis of a sulfated pentasaccharide. The synthetic route includes multiple steps of glycosylation, sulfation, and purification to achieve the desired structure . The industrial production methods for NSC 34006 are not extensively documented, but they likely involve large-scale chemical synthesis processes similar to those used in laboratory settings.
Chemical Reactions Analysis
NSC 34006 primarily undergoes reactions related to its anticoagulant properties. It interacts with antithrombin to inhibit factor Xa, which is a crucial enzyme in the coagulation cascade . The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions. The major product formed from its interaction with antithrombin is an inactive complex that prevents the formation of thrombin and subsequent blood clotting .
Scientific Research Applications
NSC 34006 has been extensively studied for its anticoagulant properties. It has shown efficacy in preventing and treating deep vein thrombosis and pulmonary embolism . Additionally, it has been investigated for its potential use in stroke prevention in patients with atrial fibrillation . In the field of medicine, NSC 34006 is considered a promising alternative to traditional anticoagulants like heparin due to its long half-life and high bioavailability .
Mechanism of Action
NSC 34006 exerts its effects by binding to antithrombin, a protein that inhibits several enzymes in the coagulation cascade. The binding of NSC 34006 to antithrombin enhances its inhibitory effect on factor Xa, preventing the conversion of prothrombin to thrombin . This inhibition reduces the formation of fibrin clots, thereby exerting an anticoagulant effect . The molecular targets of NSC 34006 include factor Xa and antithrombin, and the pathways involved are primarily related to the coagulation cascade .
Comparison with Similar Compounds
NSC 34006 is similar to other synthetic pentasaccharides like fondaparinux sodium and SR 90107/ORG 31540 . NSC 34006 has a higher affinity for antithrombin and a longer half-life compared to these compounds . This makes it a more potent and long-acting anticoagulant. The unique properties of NSC 34006, such as its high bioavailability and selective inhibition of factor Xa, distinguish it from other anticoagulants .
Similar Compounds::- Fondaparinux sodium
- SR 90107/ORG 31540
- Heparin (indirectly related due to its anticoagulant properties)
Properties
CAS No. |
6270-20-8 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2,6-dimethyl-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H15NO/c1-8-4-3-5-9(2)11(8)12-6-10-7-13-10/h3-5,10,12H,6-7H2,1-2H3 |
InChI Key |
OLKCTRBJTGRLAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


